molecular formula C15H13NO2 B3050480 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 26234-46-8

2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No. B3050480
CAS RN: 26234-46-8
M. Wt: 239.27 g/mol
InChI Key: GAONUEUNHBLHPP-UHFFFAOYSA-N
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Description

The compound “3A,4,7,7A-tetrahydro-4,7-methylene-1H-indole with 1-butene and ethylene” is a polymer . It’s also known as "4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, polymer with 1-butene and ethene" .


Physical And Chemical Properties Analysis

The melting point of this compound is 45 °C .

Scientific Research Applications

Anticancer and Antimicrobial Activities

A study by Kocyigit et al. (2017) synthesized and characterized a series of compounds containing 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and evaluated their anticancer activity against C6 gliocarcinoma cells in rats. The compounds showed significant anticancer activity and some exhibited antimicrobial activity against human pathogens. These compounds were also evaluated for inhibition effects against human carbonic anhydrase I and II isoenzymes, showing potential for biomedical applications (Kocyigit et al., 2017).

Acetylcholinesterase Inhibition

Another research by Kocyigit et al. (2019) synthesized novel 1,3,5-trisubstituted pyrazoline derivatives of 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. These compounds were tested against acetylcholinesterase (AChE) enzyme, showing impressive inhibition, indicating potential therapeutic applications (Kocyigit et al., 2019).

Antibacterial Activity

Budak et al. (2017) synthesized new 4,5-dihydropyrazole and pyrazolyl-thiazole derivatives containing the methanoisoindol-1,3-dion unit. These compounds exhibited promising antibacterial activity, as well as effective inhibition of human carbonic anhydrase II and I isoenzymes (Budak et al., 2017).

Carbonic Anhydrase Inhibition

A study by Kocyigit et al. (2016) on novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives demonstrated excellent inhibitory effects against human carbonic anhydrase isoenzymes I and II. These compounds showed better inhibitory effects than acetazolamide, a clinical carbonic anhydrase inhibitor (Kocyigit et al., 2016).

properties

IUPAC Name

4-phenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14-12-9-6-7-10(8-9)13(12)15(18)16(14)11-4-2-1-3-5-11/h1-7,9-10,12-13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAONUEUNHBLHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31533-50-3
Details Compound: 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-phenyl-, homopolymer
Record name 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-phenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31533-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80306355
Record name STK246934
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

CAS RN

26234-46-8
Record name NSC175864
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK246934
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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